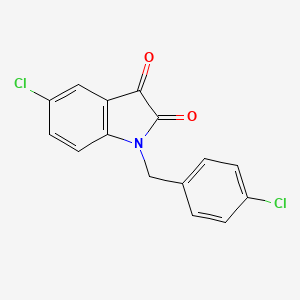

5-氯-1-(4-氯苄基)-1H-吲哚-2,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-氯-1-(4-氯苄基)-1H-吲哚-2,3-二酮是一种属于吲哚家族的合成有机化合物。 吲哚衍生物以其多样的生物活性而闻名,并且因其潜在的治疗应用而被广泛研究

科学研究应用

化学: 用作合成更复杂分子的构建块。

生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性.

医学: 探索其在治疗各种疾病中的治疗潜力。

工业: 用于开发新材料和化学工艺。

作用机理

5-氯-1-(4-氯苄基)-1H-吲哚-2,3-二酮的作用机理涉及与特定分子靶标和途径的相互作用。该化合物可能与受体或酶结合,调节其活性并导致各种生物学效应。 对其分子靶标和途径的详细研究对于充分了解其作用机理至关重要 .

作用机制

Target of Action

Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways, leading to a broad spectrum of biological activities .

Result of Action

Indole derivatives, including this compound, have been reported to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .

Action Environment

The success of similar compounds in suzuki–miyaura cross-coupling reactions, a widely applied carbon–carbon bond-forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

准备方法

合成路线和反应条件

5-氯-1-(4-氯苄基)-1H-吲哚-2,3-二酮的合成通常涉及多个步骤,从市售的前体开始。一种常见的方法涉及在碱性条件下使 4-氯苄基氯与吲哚-2,3-二酮反应。 该反应通常在诸如二甲基甲酰胺 (DMF) 的溶剂中进行,并在诸如碳酸铯的碱的存在下在升高的温度下进行 .

工业生产方法

该化合物的工业生产可能涉及类似的合成路线,但规模更大。优化反应条件(如温度、溶剂和催化剂)对于实现高产率和纯度至关重要。连续流动反应器和其他先进技术可用于提高效率和可扩展性。

化学反应分析

反应类型

5-氯-1-(4-氯苄基)-1H-吲哚-2,3-二酮会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的氧化物。

还原: 还原反应可以产生该化合物的不同还原形式。

取代: 由于存在氯基团,亲电和亲核取代反应很常见。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

取代: 在各种条件下使用卤素、烷基化试剂和亲核试剂等试剂。

主要产物

这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能生成氧化物,而取代反应可以将不同的官能团引入分子中。

相似化合物的比较

类似化合物

5-溴-1-(4-氯苄基)-1H-吲哚-2-甲酰胺: 以其抗菌活性而闻名.

吲哚-3-乙酸: 一种具有多种生物学应用的植物激素.

独特性

5-氯-1-(4-氯苄基)-1H-吲哚-2,3-二酮因其独特的化学结构而脱颖而出,该结构赋予了其独特的反应性和潜在应用。其双氯基团和吲哚核使其成为进行各种化学和生物学研究的多功能化合物。

结论

5-氯-1-(4-氯苄基)-1H-吲哚-2,3-二酮因其独特的化学性质和在多个领域的潜在应用而成为备受关注的化合物。了解其合成、反应、应用和作用机理可以为进一步的研究和开发铺平道路。

生物活性

5-Chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family, characterized by its unique structure that includes a chloro-substituted indole moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's structure is defined by the following features:

- Indole Core : Central to its biological activity.

- Chloro Substituents : The presence of chlorine atoms increases reactivity and potential interactions with biological targets.

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-Chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione | Chloro-substituted indole moiety | Antimicrobial, anticancer, anti-inflammatory |

Antimicrobial Activity

Research indicates that 5-chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The compound likely disrupts bacterial cell wall synthesis or inhibits key metabolic pathways.

- Case Study : A study reported that derivatives of indole compounds showed increased activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with diameter of inhibition zones (DIZ) significantly higher than standard antibiotics like ampicillin .

Anticancer Activity

The compound has also been studied for its potential as an anticancer agent. Its ability to inhibit cancer cell proliferation has been documented in several studies.

- IC50 Values : The compound demonstrated IC50 values indicating potent activity against various cancer cell lines. For instance, it showed an IC50 of 29.1 µM against MDA-MB453 cells and 15.3 µM against MCF-7 cells .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell cycle progression through interaction with specific molecular targets involved in tumor growth.

Anti-inflammatory Activity

5-Chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione has been investigated for its anti-inflammatory properties.

- Mechanism of Action : It may exert anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are crucial in the synthesis of pro-inflammatory mediators.

- Research Findings : Studies have indicated that compounds with similar structural features can significantly reduce inflammation markers in experimental models.

Summary of Biological Activities

The following table summarizes the notable biological activities associated with 5-chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione:

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Disruption of cell wall synthesis |

| Anticancer | IC50 values ranging from 15.3 µM to 29.1 µM | Induction of apoptosis |

| Anti-inflammatory | Significant reduction in inflammatory markers | Inhibition of COX enzymes |

属性

IUPAC Name |

5-chloro-1-[(4-chlorophenyl)methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO2/c16-10-3-1-9(2-4-10)8-18-13-6-5-11(17)7-12(13)14(19)15(18)20/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUYWKYKVCEBTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。